molecular formula C16H23FN4O2 B2817936 N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-methyloxalamide CAS No. 903256-11-1

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-methyloxalamide

Cat. No. B2817936
CAS RN: 903256-11-1
M. Wt: 322.384
InChI Key: FCKGADIHIFZGKT-UHFFFAOYSA-N
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Description

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-methyloxalamide, commonly known as FMOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMOX belongs to the class of oxalamide derivatives and has been studied for its ability to modulate various biological pathways.

Scientific Research Applications

Novel Chemical Synthesis and Structural Analysis

  • Research has focused on the synthesis of structurally related compounds, such as benzimidazoles and triazoles, showcasing their potential in developing new chemical entities with diverse biological activities. For instance, the crystal structure analysis of benzimidazole derivatives provides insights into their conformation and potential as antimicrobial agents (Ozbey, Kuş, & Göker, 2001). Furthermore, the green synthesis approach for triazole Schiff bases highlights a sustainable method for generating compounds with notable antitumor activity, emphasizing the role of specific functional groups in enhancing biological efficacy (Ding et al., 2016).

Pharmacological Profiles and Mechanism Studies

  • Investigations into compounds containing fluorophenyl and methylpiperazine units have explored their pharmacological properties, such as their role as serotonin receptor inverse agonists. These studies contribute to understanding the mechanistic actions of potential antipsychotic agents, revealing the specificity and efficacy of these compounds in modulating neurotransmitter receptors (Vanover et al., 2006).

Receptor Binding and Activity Modulation

  • Research on sigma ligands and their affinity for sigma receptors demonstrates the intricate balance between structural modifications and biological activity. These studies underscore the significance of specific substituents in achieving high affinity and selectivity towards sigma receptors, potentially informing the design of therapeutics for neurological disorders (Perregaard et al., 1995).

Radioligand Development for Imaging Studies

  • The synthesis of radiolabeled derivatives for PET imaging exemplifies the application of these compounds in biomedical research, facilitating the in vivo study of various biological processes and receptor systems. This line of research is crucial for advancing diagnostic tools and understanding the pathophysiology of diseases (Gilissen et al., 2003).

Antimicrobial and Antitumor Potential

  • Novel benzothiazole analogs, incorporating fluorine and piperazine moieties, have been synthesized and evaluated for their antimicrobial properties. These studies highlight the potential of such compounds in addressing the need for new antimicrobial agents, with specific derivatives showing promising activity against bacterial strains (Al-Harthy et al., 2018).

properties

IUPAC Name

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN4O2/c1-18-15(22)16(23)19-11-14(12-3-5-13(17)6-4-12)21-9-7-20(2)8-10-21/h3-6,14H,7-11H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKGADIHIFZGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC(C1=CC=C(C=C1)F)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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